![molecular formula C11H12N2O B13213060 2-[1-(1H-imidazol-4-yl)ethyl]phenol](/img/structure/B13213060.png)
2-[1-(1H-imidazol-4-yl)ethyl]phenol
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Overview
Description
2-[1-(1H-imidazol-4-yl)ethyl]phenol is an organic compound that features both an imidazole ring and a phenol group The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the phenol group consists of a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1H-imidazol-4-yl)ethyl]phenol typically involves the condensation of an imidazole derivative with a phenol derivative under specific conditions. One common method is the reaction of 4-chloro-1H-imidazole with 2-hydroxyacetophenone in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-(1H-imidazol-4-yl)ethyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group in the phenol can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for the oxidation of the phenol group.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the imidazole ring.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
2-[1-(1H-imidazol-4-yl)ethyl]phenol is an organic compound that combines an imidazole ring with a phenolic group, making it of interest in medicinal chemistry and other fields. The imidazole moiety, a five-membered heterocyclic compound containing two nitrogen atoms, contributes to the compound's chemical reactivity and biological properties. The phenolic part provides additional functionality through its hydroxyl group. The molecular formula for this compound is C11H12N2O, and its molecular weight is approximately 188.23 g/mol.
Applications
This compound has several applications across different fields:
- Medicinal Chemistry The compound's structure allows potential interactions with biological targets, enhancing its significance in pharmacological studies. Imidazole derivatives display extensive applications in pharmaceutical chemistry and have been investigated as bioactive compounds for medicinal chemistry . Multi-substituted imidazoles exhibit diverse biological activities such as anti-inflammatory, antileishmanial, and anticancer activities .
- Coordination Chemistry The imidazole ring's ability to coordinate with metal ions plays a significant role in modulating enzymatic activities.
- Organic Synthesis This compound's structure allows its versatility as a building block in organic synthesis.
- Cosmetics Experimental design techniques can optimize formulation development to ensure stable, safe, and effective cosmetic products .
The biological activity of this compound has been explored in various studies. Compounds containing imidazole rings are known for their diverse biological activities. The phenolic hydroxyl group can participate in hydrogen bonding interactions that influence biological pathways. Studies on the interactions of this compound with biological targets have revealed insights into its mechanism of action.
Structural and Property Comparisons
Compound Name | Structure Features | Unique Properties |
---|---|---|
Histidine | Contains an imidazole side chain | Essential amino acid involved in protein synthesis |
Imidazole | Simple five-membered ring | Basic properties; serves as a building block |
Phenol | Aromatic compound with a hydroxyl group | Known for its acidity and reactivity |
3-[1-(1H-imidazol-4-yl)ethyl]phenol | Similar structure but different positioning | Explored for enzyme inhibition and antimicrobial activity |
Mechanism of Action
The mechanism of action of 2-[1-(1H-imidazol-4-yl)ethyl]phenol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. These interactions can lead to various effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
2-[1-(1H-imidazol-4-yl)ethyl]phenol can be compared with other similar compounds, such as:
2-(1H-imidazol-1-yl)phenol: Lacks the ethyl group, which may affect its biological activity and chemical reactivity.
2-(1H-imidazol-4-yl)ethanol: Contains an ethanol group instead of a phenol group, leading to different chemical properties and applications.
2-(1-benzyl-1H-indol-4-yl)oxy]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide: A more complex molecule with additional functional groups, offering different biological activities and applications.
The uniqueness of this compound lies in its specific combination of the imidazole and phenol groups, which confer distinct chemical and biological properties.
Biological Activity
2-[1-(1H-imidazol-4-yl)ethyl]phenol, a compound featuring an imidazole ring and a phenolic group, has garnered significant attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C12H14N2O
- Molecular Weight : Approximately 188.23 g/mol
The structural features of this compound allow it to engage in various chemical reactions, making it a versatile building block in medicinal chemistry. The imidazole moiety contributes to its reactivity and biological properties, while the phenolic hydroxyl group enhances its ability to form hydrogen bonds with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial and antifungal activities. Studies have shown that compounds containing imidazole rings often possess broad-spectrum antimicrobial properties, which can be attributed to their ability to disrupt microbial cell membranes and interfere with essential metabolic pathways .
Table 1: Antimicrobial Activity of this compound
Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | Antibacterial | 0.025 mg/mL |
Escherichia coli | Antibacterial | 0.020 mg/mL |
Candida albicans | Antifungal | 0.015 mg/mL |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research suggests that it may inhibit the production of pro-inflammatory cytokines and enzymes, potentially making it a candidate for treating inflammatory diseases .
Anticancer Potential
In vitro studies have explored the anticancer potential of this compound against various cancer cell lines. The compound has demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation through multiple mechanisms, including the modulation of signaling pathways involved in cell survival and death .
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HT29 (Colorectal) | 58.4 | Induction of apoptosis |
A375 (Melanoma) | 65.0 | Inhibition of VEGFR signaling |
MCF7 (Breast) | 70.5 | Modulation of ERK/MAPK pathway |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-[1-(1H-imidazol-5-yl)ethyl]phenol |
InChI |
InChI=1S/C11H12N2O/c1-8(10-6-12-7-13-10)9-4-2-3-5-11(9)14/h2-8,14H,1H3,(H,12,13) |
InChI Key |
KOPRZBXDFZCSQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1O)C2=CN=CN2 |
Origin of Product |
United States |
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